1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex structure that includes a thiazole ring, a urea group, and a methoxyethyl moiety, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to the active sites of these kinases, preventing them from phosphorylating the PTEN protein . This inhibition is achieved through a competitive mechanism, where the compound competes with ATP for binding to the kinase active site .
Biochemical Pathways
The inhibition of CK2 and GSK3β by the compound affects the PTEN/Akt pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and subsequent activation of the Akt pathway . By inhibiting these kinases, the compound prevents PTEN phosphorylation, thereby inhibiting the Akt pathway .
Pharmacokinetics
The compound’s predicted density is1.418±0.06 g/cm3 , and its predicted pKa is 6.53±0.40 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of the Akt pathway . This leads to decreased cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of cancers where the Akt pathway is overactive .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to its target kinases . Additionally, the presence of other compounds that also bind to CK2 and GSK3β could affect the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: It may be used in the production of materials with unique properties or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness: 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to its specific structural features, such as the presence of the methoxyethyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-13(2)6-8-10(9(17)7-13)20-12(15-8)16-11(18)14-4-5-19-3/h4-7H2,1-3H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFDTZSYZAWWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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